Coniferyl Alcohol

Beschreibung

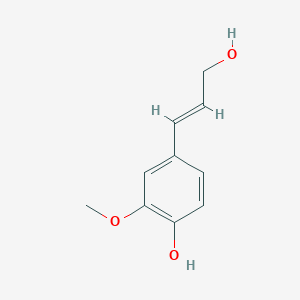

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWRFFLBVWSI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Record name | coniferyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186489 | |

| Record name | (E)-Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Coniferyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000088 [mmHg] | |

| Record name | Coniferyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32811-40-8, 458-35-5 | |

| Record name | trans-Coniferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

coniferyl alcohol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a phenolic compound that plays a crucial role as a monomer in the biosynthesis of lignin (B12514952) and various other natural products.[1][2] Its chemical structure, derived from the phenylpropanoid pathway, imparts it with significant biological activities, making it a molecule of interest for researchers in medicinal chemistry, materials science, and plant biology. This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization protocols, and key signaling pathways associated with this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 458-35-5) are summarized in the table below.[1][3][4] This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 458-35-5 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |

| Molecular Weight | 180.20 g/mol | [1][3][4] |

| Appearance | Beige crystalline powder | [1] |

| Melting Point | 75-80 °C | [3] |

| Boiling Point | 163-165 °C at 3 mmHg | [3] |

| Solubility | ||

| Water | Very slightly soluble/insoluble | [1][5] |

| Ethanol | Soluble/Moderately soluble | [1][6][7] |

| Diethyl Ether | Freely soluble | [5] |

| DMSO | Soluble (approx. 25 mg/mL) | [6][7] |

| Dimethylformamide (DMF) | Soluble (approx. 25 mg/mL) | [6][7] |

| Storage Temperature | -20°C | [3][4] |

| UV max (in Ethanol) | 266 nm | [6] |

Experimental Protocols

Accurate characterization of this compound is paramount for its study and application. The following section details standardized protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.

Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity (>95%), purified by methods such as column chromatography or preparative HPLC.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or acetone-d6 (B32918) are common choices.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg is recommended.

-

Filtration: Filter the sample solution through a glass wool plug or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Data Acquisition:

-

NMR spectra can be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

Standard pulse programs for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC should be utilized for complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aromatic C=C bonds should be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic transitions within the molecule.

Sample Preparation:

-

Solvent Selection: Use a UV-transparent solvent in which this compound is soluble, such as ethanol.

-

Solution Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to prepare a series of standard solutions.

-

Blank: Use the pure solvent as a blank to zero the spectrophotometer.

Data Acquisition:

-

Scan the absorbance of the standard solutions over a wavelength range of approximately 200-400 nm.

-

The wavelength of maximum absorbance (λmax) should be determined.[6] A multiwavelength absorption spectroscopy approach can also be employed for kinetic and endpoint analyses.[8]

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, primarily through the modulation of specific signaling pathways.

Regulation of the Phenylpropanoid Pathway

This compound acts as a signaling molecule in plants, providing feedback regulation on its own biosynthetic pathway, the phenylpropanoid pathway.[3][4][6] This regulation is crucial for managing the carbon flow into lignin and other secondary metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. Dual Mechanisms of this compound in Phenylpropanoid Pathway Regulation | Semantic Scholar [semanticscholar.org]

- 4. Dual Mechanisms of this compound in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Ubiquitous Presence of Coniferyl Alcohol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol, a colorless to white solid organic compound, is a pivotal monolignol synthesized through the phenylpropanoid pathway in plants.[1] As a fundamental precursor to lignin (B12514952) and lignans, it plays a crucial role in the structural integrity, water transport, and defense mechanisms of terrestrial plants.[1] This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, and its role as a signaling molecule. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Natural Occurrence and Quantitative Distribution

This compound is found in both gymnosperm and angiosperm plants.[1] While it is a primary component of lignin in all vascular plants, its concentration as a free molecule varies significantly across different species, tissues, and developmental stages. Gymnosperm lignins are predominantly composed of polymers derived from this compound, whereas angiosperm lignins are a mix of polymers from both coniferyl and sinapyl alcohols.[2]

The quantification of free this compound is essential for understanding its metabolic flux and regulatory roles. The following table summarizes available quantitative data on the concentration of free this compound in various plant tissues. It is important to note that comprehensive quantitative data across a wide range of species is still an active area of research.

| Plant Species | Tissue | Developmental Stage | Concentration | Analytical Method | Reference |

| Arabidopsis thaliana | Leaf | Mature | 938.89 ± 83.29 pmol/g FW | LC-MS/MS | [3] |

| Arabidopsis thaliana | Root | Mature | 28773.57 ± 1151.53 pmol/g FW | LC-MS/MS | [3] |

| Arabidopsis thaliana | Stem | Mature | ~7 nmol/g FW | LC-MS/MS | [3] |

| Pinus resinosa | Dormant Buds | Dormant | Low (similar to IAA) | GC-MS | [4] |

| Pinus resinosa | Needles | Dormant | Low (similar to IAA) | GC-MS | [4] |

| Pinus resinosa | Cambium | Dormant | Low (similar to IAA) | GC-MS | [4] |

| Pinus strobus | Dormant Buds | Dormant | Low (similar to IAA) | GC-MS | [4] |

| Pinus strobus | Needles | Dormant | Low (similar to IAA) | GC-MS | [4] |

| Pinus strobus | Cambium | Dormant | Low (similar to IAA) | GC-MS | [4] |

FW: Fresh Weight; IAA: Indole-3-acetic acid

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a complex series of enzymatic reactions that converts the amino acid L-phenylalanine into a variety of phenolic compounds. The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of hydroxylation, methylation, and reduction steps then lead to the formation of this compound.

The key enzymes involved in this pathway include:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

HCT: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase

-

C3'H: p-coumaroyl shikimate 3'-hydroxylase

-

CCoAOMT: Caffeoyl-CoA O-methyltransferase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

Experimental Protocols

Accurate quantification of this compound in plant tissues is critical for understanding its physiological roles. The following are generalized protocols for the extraction and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Quantification by GC-MS

This method is suitable for the analysis of derivatized this compound.

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Extract the powder with 1 mL of 80% methanol (B129727) by vortexing and sonication. c. Centrifuge to pellet debris and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants. d. Evaporate the solvent under a stream of nitrogen gas. e. Re-dissolve the dried extract in a suitable solvent.

2. Derivatization: a. To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS). b. Incubate at a specified temperature (e.g., 70°C) for a set time to allow for complete derivatization.

3. GC-MS Analysis: a. GC Column: Use a suitable capillary column (e.g., DB-5ms). b. Oven Program: Start at a low temperature and ramp up to a high temperature to separate the compounds. c. Mass Spectrometer: Operate in electron ionization (EI) mode and scan a relevant mass range.

4. Quantification: a. Create a calibration curve using a series of known concentrations of a derivatized this compound standard. b. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification by HPLC-MS/MS

This method allows for the direct analysis of this compound without derivatization.

1. Sample Preparation and Extraction: a. Follow the same extraction procedure as described in Protocol 1 (steps 1a-1d). b. Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase. c. Filter the extract through a 0.22 µm syringe filter.

2. HPLC-MS/MS Analysis: a. HPLC Column: Use a reverse-phase C18 column. b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used. c. Mass Spectrometer: Operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and use Multiple Reaction Monitoring (MRM) for specific detection and quantification.

3. Quantification: a. Prepare a calibration curve using a pure this compound standard. b. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways

Recent research has revealed that this compound is not just a building block for polymers but also acts as a signaling molecule, playing a role in the feedback regulation of the phenylpropanoid pathway.[3] Exogenous application of this compound has been shown to induce the expression of certain transcription factors, such as MYB4 and MYB7, which in turn repress the expression of key lignin biosynthetic genes, including PAL, 4CL, and CAD.[3] This feedback loop allows the plant to tightly control the flux of metabolites through the phenylpropanoid pathway, preventing the excessive accumulation of potentially toxic intermediates.

Conclusion

This compound is a central metabolite in plant biology, essential for the synthesis of lignin and lignans. Its natural occurrence is widespread, though its concentration as a free monomer is dynamically regulated and varies across species and tissues. Understanding the biosynthesis, distribution, and signaling functions of this compound is crucial for fields ranging from plant science to biotechnology and drug development. The methodologies and data presented in this guide provide a solid foundation for further research into this multifaceted molecule and its potential applications.

References

The Biosynthesis of Coniferyl Alcohol: A Technical Guide to the Phenylpropanoid Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl alcohol is a primary monolignol, a fundamental building block in the biosynthesis of lignin (B12514952) and a precursor to numerous bioactive lignans. Its synthesis from the amino acid L-phenylalanine is a critical branch of the general phenylpropanoid pathway, involving a coordinated series of enzymatic reactions. Understanding this pathway is paramount for applications ranging from agricultural engineering to the development of novel therapeutics. This technical guide provides an in-depth exploration of the core biosynthetic route to this compound, presenting detailed experimental protocols for key enzyme assays, a quantitative summary of enzyme kinetics, and visual diagrams of the pathway and experimental workflows.

The Core Biosynthetic Pathway from Phenylalanine

The conversion of L-phenylalanine to this compound is a multi-step enzymatic cascade localized primarily in the cytoplasm and on the cytoplasmic face of the endoplasmic reticulum. The pathway channels carbon from primary metabolism into the production of monolignols.[1] While often depicted as a linear sequence, the pathway is more accurately described as a metabolic grid with some substrate flexibility among enzymes.[2] However, a principal route has been well-established and is detailed below.[3]

The journey begins with the deamination of L-phenylalanine to form trans-Cinnamic acid , catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is a crucial entry point, committing phenylalanine to the phenylpropanoid pathway.[1] The subsequent reaction is the hydroxylation of cinnamic acid at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-Coumaric acid .[2]

This intermediate is then activated by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-Coumaroyl-CoA . This activation step is vital for the subsequent reduction and modification reactions. From here, the pathway proceeds through a series of hydroxylation and methylation steps to form the guaiacyl (G) precursor. Caffeoyl-CoA O-Methyltransferase (CCoAOMT) catalyzes the methylation of the 3-hydroxyl group on the aromatic ring of Caffeoyl-CoA to yield Feruloyl-CoA .[4][5]

The final two steps involve the reduction of the CoA-ester side chain. First, Cinnamoyl-CoA Reductase (CCR) reduces Feruloyl-CoA to Coniferaldehyde (B117026) . Following this, Cinnamyl Alcohol Dehydrogenase (CAD) catalyzes the final reduction of coniferaldehyde to produce the target monolignol, This compound .[6]

Quantitative Analysis of Enzyme Kinetics

The efficiency and flux through the monolignol pathway are governed by the kinetic properties of its constituent enzymes. A comprehensive analysis of these enzymes has been performed in various species, with Populus trichocarpa (black cottonwood) serving as a key model for woody plants.[7] The Michaelis-Menten (Kₘ) and catalytic efficiency (kcat) values provide critical insights into substrate affinity and turnover rates, respectively.

| Enzyme Family | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |

| PAL (Phenylalanine Ammonia-Lyase) | L-Phenylalanine | 34.0 | 0.44 | 0.013 | [7] |

| C4H (Cinnamate 4-Hydroxylase) | trans-Cinnamic acid | 1.1 | 0.60 | 0.545 | [7] |

| 4CL (4-Coumarate:CoA Ligase) | p-Coumaric acid | 11.0 | 1.12 | 0.102 | [7] |

| Caffeic acid | 7.0 | 0.81 | 0.116 | [7] | |

| Ferulic acid | 11.0 | 0.51 | 0.046 | [7] | |

| CCoAOMT (Caffeoyl-CoA O-Methyltransferase) | Caffeoyl-CoA | 1.6 | 0.35 | 0.219 | [7] |

| CCR (Cinnamoyl-CoA Reductase) | p-Coumaroyl-CoA | 3.3 | 4.88 | 1.479 | [7] |

| Caffeoyl-CoA | 2.5 | 3.25 | 1.300 | [7] | |

| Feruloyl-CoA | 2.2 | 10.1 | 4.591 | [7] | |

| CAD (Cinnamyl Alcohol Dehydrogenase) | p-Coumaraldehyde | 12.0 | 2.62 | 0.218 | [7] |

| Coniferaldehyde | 15.0 | 2.95 | 0.197 | [7] |

Table 1: Summary of Michaelis-Menten kinetic parameters for key enzymes in the this compound biosynthetic pathway from Populus trichocarpa.[7]

Experimental Protocols for Key Enzyme Assays

Accurate measurement of enzyme activity is essential for studying pathway regulation and for bioengineering efforts. The following section provides detailed methodologies for assaying the core enzymes.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

-

Principle: This spectrophotometric assay measures the enzymatic conversion of L-phenylalanine to trans-cinnamic acid. The formation of trans-cinnamic acid is monitored by the increase in absorbance at 290 nm, which is directly proportional to PAL activity.

-

Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol.

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

-

Stop Solution: 6 M HCl.

-

-

Procedure:

-

Homogenize 0.5-1.0 g of frozen plant tissue in 2 mL of ice-cold Extraction Buffer.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (crude enzyme extract).

-

Determine the protein concentration of the extract (e.g., using the Bradford method).

-

Prepare a reaction mixture containing 1.9 mL of Substrate Solution. Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding 100 µL of the enzyme extract.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 200 µL of 6 M HCl.

-

Read the absorbance at 290 nm against a blank (prepared by adding the stop solution before the enzyme extract).

-

Calculate activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[7]

-

4-Coumarate:CoA Ligase (4CL) Activity Assay

-

Principle: This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A. The product, p-coumaroyl-CoA, has a distinct absorbance maximum at 333 nm, allowing for continuous monitoring of the reaction rate.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

-

Substrate Stock: 10 mM p-Coumaric Acid.

-

Cofactor Stocks: 50 mM ATP, 5 mM Coenzyme A (CoA).

-

-

Procedure:

-

Prepare a master mix in a quartz cuvette containing Assay Buffer, 20 µL of 10 mM p-Coumaric Acid (final conc. 0.2 mM), and 20 µL of 50 mM ATP (final conc. 1.0 mM).

-

Add 10-50 µL of crude enzyme extract and mix gently.

-

Start the reaction by adding 10 µL of 5 mM CoA (final conc. 0.05 mM) to a final volume of 1 mL.

-

Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 333 nm for 5-10 minutes.

-

The rate of reaction (ΔA/min) is directly proportional to the 4CL activity.

-

Cinnamoyl-CoA Reductase (CCR) Activity Assay

-

Principle: CCR catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters to their corresponding aldehydes. The enzyme activity is determined by monitoring the decrease in absorbance at 366 nm due to the oxidation of NADPH.[6]

-

Reagents:

-

Assay Buffer: 100 mM Sodium/Potassium Phosphate buffer (pH 6.25).

-

Substrate Stock: 1 mM Feruloyl-CoA.

-

Cofactor Stock: 10 mM NADPH.

-

-

Procedure:

-

Prepare a 500 µL reaction mixture in a quartz cuvette containing Assay Buffer, 15 µL of 1 mM Feruloyl-CoA (final conc. 30 µM), and 5 µL of 10 mM NADPH (final conc. 0.1 mM).

-

Equilibrate the mixture at 30°C.

-

Initiate the reaction by adding 5-10 µg of purified recombinant CCR protein or an appropriate amount of crude extract.

-

Monitor the decrease in absorbance at 366 nm for 10 minutes.

-

Calculate activity using the molar extinction coefficient of NADPH (3.4 x 10³ M⁻¹cm⁻¹ at 366 nm).[6]

-

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

-

Principle: The activity of CAD is typically measured in the reverse direction (oxidation) due to more favorable reaction equilibrium. The assay monitors the NADP⁺-dependent oxidation of this compound to coniferaldehyde. The formation of NADPH is measured by the increase in absorbance at 340 nm.[8]

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8).

-

Substrate Stock: 10 mM this compound.

-

Cofactor Stock: 20 mM NADP⁺.

-

-

Procedure:

-

In a 1 mL final volume, combine Assay Buffer, 50 µL of 20 mM NADP⁺ (final conc. 1 mM), and 10-50 µL of enzyme extract.

-

Equilibrate the mixture at 30°C.

-

Start the reaction by adding 30 µL of 10 mM this compound (final conc. 0.3 mM).

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the rate of NADPH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

-

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated to balance metabolic demands for growth, development, and defense. Regulation occurs at multiple levels, including transcriptional control of biosynthetic genes and post-translational modifications of enzymes.[9] Notably, the pathway is subject to feedback regulation. The end-product, this compound, can act as a signaling molecule.[10][11] Studies have shown that exogenous this compound can trigger the proteolysis of PAL, the pathway's entry-point enzyme, and also downregulate the expression of key lignin biosynthetic genes, providing a sophisticated mechanism to prevent the over-accumulation of monolignols and conserve metabolic resources.[9][10][12]

Conclusion

The biosynthetic pathway from phenylalanine to this compound represents a cornerstone of secondary plant metabolism. The enzymatic steps are well-defined, and a wealth of quantitative kinetic data allows for robust modeling of metabolic flux. The detailed protocols provided herein offer standardized methods for researchers to investigate this pathway's function and regulation. Future research, particularly in the areas of enzyme complex formation ("metabolons") and the intricate regulatory networks, will further illuminate how plants control the synthesis of this vital structural and chemical precursor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Complete Proteomic-Based Enzyme Reaction and Inhibition Kinetics Reveal How Monolignol Biosynthetic Enzyme Families Affect Metabolic Flux and Lignin in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Dual Mechanisms of this compound in Phenylpropanoid Pathway Regulation [frontiersin.org]

- 10. Dual Mechanisms of this compound in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual Mechanisms of this compound in Phenylpropanoid Pathway Regulation - UNT Digital Library [digital.library.unt.edu]

- 12. Dual Mechanisms of this compound in Phenylpropanoid Pathway Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Coniferyl Alcohol: A Core Monolignol in Lignin Biosynthesis and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl alcohol, a primary monolignol, is a cornerstone of plant secondary metabolism. Synthesized via the phenylpropanoid pathway, it is a fundamental building block of lignin (B12514952), a complex polymer essential for structural support and water transport in vascular plants. Beyond its structural role, recent research has unveiled a fascinating function for this compound as a signaling molecule, intricately regulating its own biosynthetic pathway. This technical guide provides a comprehensive overview of the biosynthesis, polymerization, and signaling functions of this compound. It includes detailed experimental protocols for key analytical techniques, quantitative data on monolignol composition, and a review of the burgeoning interest in this compound and its derivatives in the field of drug development.

Introduction

Lignin is a complex aromatic polymer that provides structural integrity to plant cell walls, facilitates water transport, and acts as a barrier against pathogens.[1][2] It is primarily composed of three main monolignols: p-coumaryl alcohol, this compound, and sinapyl alcohol.[2][3] These monolignols are synthesized in the cytosol and then transported to the cell wall for polymerization.[4] this compound is a particularly significant monolignol, as it is a precursor to the guaiacyl (G) lignin units found in all lignified plants.[3][5] In gymnosperms, lignin is almost entirely composed of G units derived from this compound.[4] This guide delves into the critical role of this compound, from its creation to its function as both a structural component and a regulatory molecule, and explores its potential in therapeutic applications.

Biosynthesis of this compound

This compound is synthesized through the general phenylpropanoid pathway, a complex series of enzymatic reactions that begins with the amino acid phenylalanine.[1][6] This pathway is a major sink for fixed carbon in plants, consuming up to 30% of photosynthetically fixed carbon.[1][2]

The key enzymatic steps leading to the synthesis of this compound are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.[1][2]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl Shikimate/Quinate Esterase (CSE): Cleaves the caffeoyl ester to release caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates caffeic acid to ferulic acid.

-

Ferulate 5-hydroxylase (F5H) and Caffeoyl-CoA O-methyltransferase (CCoAOMT): These enzymes are involved in the pathway leading to sinapyl alcohol.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): The final step, which reduces coniferaldehyde to this compound.[1][6]

References

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Mechanisms of this compound in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide identification and analysis of monolignol biosynthesis genes in Salix matsudana Koidz and their relationship to accelerated growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Historical Discovery and Isolation of Coniferyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coniferyl alcohol, a primary monolignol, is a fundamental precursor in the biosynthesis of lignin (B12514952) and various other natural products. Its discovery and isolation in the late 19th century were pivotal moments in wood chemistry and the broader field of natural product science. This technical guide provides an in-depth exploration of the historical context, key scientific contributions, and the original experimental protocols that led to the identification and purification of this compound. Furthermore, it details the biosynthetic pathway of this important compound, presenting all information in a manner accessible to researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and logical and experimental workflows are visualized using diagrams.

Historical Context and Discovery

The journey to isolating this compound is intrinsically linked to the study of lignin and the quest to understand the chemical composition of wood. In the mid-19th century, chemists were beginning to unravel the complex nature of plant cell walls.

A significant breakthrough came from the work of German chemists Ferdinand Tiemann and Wilhelm Haarmann. In 1874, they successfully synthesized vanillin (B372448), the primary flavor component of vanilla, from coniferin (B30667), a glucoside found in the cambial sap of coniferous trees.[1][2][3][4][5] This work was a landmark in synthetic organic chemistry and provided the first strong evidence of a chemical link between wood components and aromatic compounds.

The following year, in 1875, Tiemann, in collaboration with B. Mendelsohn, formally announced the discovery of coniferin itself.[6] Their research indicated that coniferin was a glucoside, meaning it was a molecule composed of a sugar (glucose) bonded to a non-sugar component. The non-sugar part, the aglycone, was the as-yet-unnamed this compound. The isolation of this compound was, therefore, a direct consequence of the hydrolysis of coniferin.

Around the same period, Peter Klason, a Swedish chemist, began his extensive research on lignin. In 1897, he astutely proposed that lignin was a polymer derived from this compound.[6] This hypothesis, though debated for many years, laid the foundational theory for our modern understanding of lignin structure and biosynthesis.

Key Historical Milestones

| Year | Discovery/Event | Key Scientists | Significance |

| 1874 | Synthesis of vanillin from coniferin | Ferdinand Tiemann & Wilhelm Haarmann | Established a chemical link between a wood-derived glucoside and an aromatic aldehyde. |

| 1875 | Discovery of coniferin | Ferdinand Tiemann & B. Mendelsohn | Identified the natural precursor to this compound. |

| 1897 | Lignin theory proposed | Peter Klason | Postulated that lignin is a polymer of this compound, a cornerstone of modern lignin chemistry. |

Experimental Protocols: The First Isolation of this compound

The seminal 1874 paper by Tiemann and Haarmann in the Berichte der Deutschen Chemischen Gesellschaft provides the first documented method for the generation and, by extension, isolation of this compound. The process centered on the enzymatic hydrolysis of its naturally occurring glucoside, coniferin.

Source Material and Extraction of Coniferin

The starting material for the first isolation of this compound was coniferin. Tiemann and his colleagues extracted coniferin from the cambial sap of coniferous trees. While the 1874 paper focuses on the conversion to vanillin, the initial step of obtaining coniferin was a prerequisite. The general procedure for extracting glucosides like coniferin at the time involved:

-

Collection of Cambial Sap: The watery sap from the cambium of conifers was collected, typically in the spring when sap flow is most abundant.

-

Concentration: The sap was concentrated by evaporation to increase the concentration of dissolved solids, including coniferin.

-

Crystallization: Upon cooling and further concentration, coniferin would crystallize from the solution. The crystals could then be collected by filtration.

Enzymatic Hydrolysis of Coniferin

Tiemann and Haarmann employed the enzyme emulsin, an enzyme preparation derived from bitter almonds known to cleave β-glucosidic bonds, to hydrolyze coniferin. This enzymatic approach was gentle and specific, allowing for the isolation of the alcohol without significant degradation, which could occur with harsh acidic or alkaline conditions.

Protocol:

-

Dissolution of Coniferin: A known quantity of purified coniferin was dissolved in water.

-

Addition of Emulsin: A preparation of emulsin was added to the aqueous solution of coniferin.

-

Incubation: The mixture was left to stand at room temperature for a period to allow the enzymatic reaction to proceed to completion. The hydrolysis reaction cleaves the glycosidic bond, yielding D-glucose and this compound.

-

Extraction of this compound: Following hydrolysis, the resulting this compound, which is sparingly soluble in water, was extracted from the aqueous solution using a suitable organic solvent, such as diethyl ether.

-

Purification: The ether extract was then evaporated to yield crude this compound. Further purification was likely achieved through recrystallization.

Quantitative Data from Historical Records

While Tiemann and Haarmann's 1874 paper was primarily focused on the subsequent oxidation of this compound to vanillin, later characterizations provided the following physical properties for the isolated this compound:

| Property | Value |

| Melting Point | 74 °C |

| Solubility | Freely soluble in ether; moderately soluble in alcohol; almost insoluble in water; soluble in alkalies. |

| Appearance | Prismatic crystals |

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a complex network of enzymatic reactions that produces a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine.

The key enzymatic steps leading to the synthesis of this compound are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding thioester, p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (HCT): The p-coumaroyl group is transferred to shikimate.

-

p-Coumaroyl 5-O-Shikimate 3'-Hydroxylase (C3'H): A second hydroxyl group is introduced to form caffeoyl shikimate.

-

Caffeoyl Shikimate Esterase (CSE): Caffeoyl shikimate is hydrolyzed to release caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): The 3-hydroxyl group of caffeic acid is methylated to yield ferulic acid.

-

Feruloyl-CoA Synthetase (FCS) / 4CL: Ferulic acid is activated to feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Feruloyl-CoA is reduced to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Coniferaldehyde is further reduced to this compound.

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound from phenylalanine.

Conclusion

The historical discovery and isolation of this compound were critical steps in the development of wood chemistry and our understanding of the structure of lignin. The pioneering work of Tiemann, Haarmann, and Klason in the late 19th century laid the groundwork for over a century of research into the biosynthesis, properties, and applications of this fundamental monolignol. The original experimental protocols, centered on the enzymatic hydrolysis of coniferin, highlight the ingenuity of early organic chemists in utilizing biological catalysts for gentle and specific chemical transformations. Today, a detailed understanding of both the historical context and the biosynthetic pathways of this compound continues to be of great importance for researchers in the fields of plant science, materials science, and drug development, as they seek to harness the chemical potential of this abundant and versatile natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis - Glycopedia [glycopedia.eu]

- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monolignol - Wikipedia [en.wikipedia.org]

- 5. Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Coniferyl Alcohol: A Central Precursor in the Biosynthesis of Diverse Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coniferyl alcohol, a monolignol derived from the phenylpropanoid pathway, stands as a critical branching point in the biosynthesis of a wide array of natural products with significant biological activities. Its oxidative coupling and subsequent enzymatic modifications give rise to prominent classes of compounds, including lignans (B1203133) and neolignans. Furthermore, it serves as a key intermediate in the biosynthetic pathways of other valuable natural products such as eugenol (B1671780). This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the biosynthetic pathways, experimental protocols for in vitro synthesis, and quantitative data on product yields.

Biosynthesis of Lignans and Neolignans from this compound

Lignans and neolignans are a large group of polyphenolic compounds with diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. Their biosynthesis from this compound is a well-orchestrated process involving oxidative coupling and subsequent enzymatic modifications.

Oxidative Coupling: The Gateway to Lignans and Neolignans

The initial and pivotal step in lignan (B3055560) and neolignan biosynthesis is the oxidative coupling of two this compound molecules. This reaction is catalyzed by one-electron oxidases, primarily laccases and peroxidases, which generate resonance-stabilized phenoxy radicals from this compound. The regioselectivity and stereoselectivity of the subsequent radical-radical coupling are exquisitely controlled by a class of non-catalytic scaffolding proteins known as dirigent proteins (DIRs).[1][2]

In the absence of DIRs, the coupling of this compound radicals results in a racemic mixture of products. However, in the presence of specific DIRs, the reaction is directed to form specific stereoisomers of lignans. For instance, different dirigent proteins can direct the synthesis of either (+)-pinoresinol or (-)-pinoresinol.[3]

The diverse linkage patterns in lignans and neolignans arise from the different ways in which the this compound radicals can couple. The most common linkage in lignans is the β-β' (8-8') bond, leading to the formation of furofuran lignans like pinoresinol (B1678388).[1] Other coupling modes, such as β-5' or β-O-4', give rise to other classes of lignans and neolignans.

Biosynthetic Pathway to Key Lignans

Pinoresinol: As the primary product of the dirigent protein-mediated oxidative coupling of two this compound molecules, pinoresinol serves as the gateway to a vast array of other lignans.[1]

Lariciresinol and Secoisolariciresinol: Following its formation, pinoresinol can undergo sequential reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs), NADPH-dependent enzymes. The first reduction converts pinoresinol to lariciresinol, and a subsequent reduction yields secoisolariciresinol.[4] The stereospecificity of these reductases further contributes to the diversity of lignan structures.[5]

dot

This compound as a Precursor to Other Natural Products

Beyond lignans and neolignans, this compound is a crucial intermediate in the biosynthesis of other important natural products.

Eugenol Biosynthesis

Eugenol, a major component of clove oil, is a phenylpropene with significant medicinal and flavoring applications. Its biosynthesis involves the conversion of this compound to coniferyl acetate (B1210297), a reaction catalyzed by a this compound acyltransferase (CFAT).[2] Subsequently, eugenol synthase, a reductase, acts on coniferyl acetate to produce eugenol.[6][7]

dot

Role in Stilbenoid and Coumarin (B35378) Biosynthesis

While this compound is not a direct precursor to stilbenoids and coumarins, it is an important intermediate within the overarching phenylpropanoid pathway from which these compounds are derived. The biosynthesis of stilbenes, such as resveratrol, and coumarins branches off from earlier intermediates in the phenylpropanoid pathway, namely p-coumaroyl-CoA and feruloyl-CoA.[8][9][10][11] Therefore, the metabolic flux towards this compound can influence the availability of precursors for stilbenoid and coumarin synthesis.

Quantitative Data on Product Formation

The efficiency of converting this compound to its various derivatives can be influenced by several factors, including the specific enzymes used, reaction conditions, and the presence of co-substrates. The following tables summarize available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Enzymatic Synthesis of Pinoresinol from this compound

| Enzyme System | Substrate Concentration | Product | Yield | Reference |

| Laccase (from Corynebacterium glutamicum) | 5 mM this compound | (±)-Pinoresinol | 100 mg/L | [12] |

| Peroxidase/H₂O₂ | Not specified | 5,5′-bromopinoresinol | 44.1% (NMR yield) | [13] |

| Laccase (from Trametes versicolor) | 0.8 mM this compound | Oxidized Products | 100% conversion | [6][14] |

Table 2: In Vitro Synthesis of Eugenol

| Enzyme System | Substrate | Product | Conversion/Yield | Reference |

| Eugenol Synthase (from Ocimum basilicum) | Coniferyl Acetate | Eugenol | - | [6] |

| This compound Acyltransferase (from Schisandra chinensis) | This compound, Acetyl-CoA | Coniferyl Acetate | Activity confirmed | [2] |

| Isolated Glandular Trichomes (basil) + Acetyl-CoA + NADPH | [8,9-¹³C]this compound | [8,9-¹³C]Eugenol | >6% conversion in 6 hours | [15] |

Table 3: Kinetic Parameters of Laccase with this compound

| Laccase Source | Km (mM) | Vmax (U/mg) | Conditions | Reference |

| Trametes versicolor (commercial) | 0.025 | 4.387 | Aqueous buffer, pH 6.6, 35°C | [1][6][14] |

| Trametes versicolor (crude) | 0.045 | 9.272 | Aqueous buffer, pH 6.6, 35°C | [1][14] |

| Cerrena sp. RSD1 | 978.7 µM | - | 260 nm, 30 min oxidation | [16] |

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis and analysis of natural products derived from this compound.

In Vitro Enzymatic Synthesis of Pinoresinol

This protocol describes the synthesis of pinoresinol from this compound using a laccase.

Materials:

-

This compound

-

Laccase from Trametes versicolor

-

Phosphate (B84403) buffer (0.2 M, pH 6.6)

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

In a reaction vessel, combine the phosphate buffer and the this compound stock solution to achieve the desired final substrate concentration (e.g., 0.8 mM).

-

Initiate the reaction by adding a solution of laccase (e.g., 0.099 mg/mL final concentration).[14]

-

Incubate the reaction mixture at 35°C with stirring.[14]

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or UV-Vis spectrophotometry (monitoring the decrease in absorbance at 260 nm).[17]

-

After the reaction is complete (e.g., 100% conversion of this compound), stop the reaction by adding an equal volume of ethyl acetate.

-

Extract the products by partitioning the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the pinoresinol from the crude product mixture using silica gel column chromatography with a hexane-ethyl acetate gradient.[18]

dot

In Vitro Assay for this compound Acyltransferase (CFAT) Activity

This protocol is for determining the activity of CFAT in converting this compound to coniferyl acetate.

Materials:

-

Purified recombinant CFAT enzyme or crude protein extract

-

This compound

-

Acetyl-CoA

-

Assay buffer (e.g., 50 mM citric acid, pH 6.0, 1 mM DTT)[2]

-

Methanol

-

Ethyl acetate

-

UPLC or HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the assay buffer, this compound (e.g., 120 µM), and acetyl-CoA (e.g., 140 µM).[2]

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C).[2]

-

Initiate the reaction by adding the purified CFAT enzyme or protein extract.

-

Incubate for a specific time (e.g., 15 minutes).[2]

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by UPLC or HPLC to detect and quantify the formation of coniferyl acetate.

HPLC Analysis of Lignans

This protocol provides a general method for the analysis of lignans by reverse-phase HPLC.

Materials:

-

Lignan extract or purified sample

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Acetic acid or phosphoric acid

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare the mobile phase. A common mobile phase consists of a gradient of acetonitrile in water, with a small amount of acid (e.g., 0.05-1% acetic acid or phosphoric acid) to improve peak shape.[18][19]

-

Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Set up the HPLC system with a C18 column and equilibrate the column with the initial mobile phase.

-

Inject the sample onto the column.

-

Run a gradient elution program, for example, starting with a low percentage of acetonitrile and gradually increasing to a high percentage over 30-40 minutes.

-

Detect the lignans using a UV detector, typically at 280 nm.

-

Identify and quantify the lignans by comparing their retention times and peak areas to those of authentic standards.

Conclusion

This compound is a cornerstone molecule in the biosynthesis of a rich diversity of natural products. The enzymatic pathways leading to lignans and eugenol are well-characterized, offering opportunities for biotechnological production of these valuable compounds. Further research into the enzymes involved and optimization of in vitro synthesis protocols will be crucial for harnessing the full potential of this compound as a precursor for the development of novel pharmaceuticals and other valuable bio-based products. This guide provides a foundational understanding and practical methodologies for researchers embarking on the study of this fascinating area of natural product biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification, Molecular Cloning, and Functional Characterization of a this compound Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Secoisolariciresinol | Natural product | TargetMol [targetmol.com]

- 6. Oxidation of this compound Catalyzed by Laccases from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Plasmid-free production of the plant lignan pinoresinol in growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. osti.gov [osti.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of Coniferyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpropanoid pathway is a complex and vital network of biochemical reactions in plants, responsible for the synthesis of a vast array of secondary metabolites. These compounds, including lignin (B12514952), flavonoids, and coumarins, play crucial roles in plant development, defense, and interaction with the environment. A key product of this pathway is coniferyl alcohol, a primary building block of lignin, the second most abundant terrestrial biopolymer after cellulose. Understanding the intricacies of the phenylpropanoid pathway leading to this compound is paramount for researchers in plant biology, biotechnology, and drug development, as manipulation of this pathway can lead to improved biomass for biofuels, enhanced plant defense, and the discovery of novel therapeutic agents.

This technical guide provides an in-depth exploration of the core enzymatic steps leading to the biosynthesis of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents a visual representation of the pathway to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The central pathway involves the following key enzymes and intermediates:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme, C3'H, hydroxylates p-coumaroyl shikimate at the 3' position to yield caffeoyl shikimate.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): In a reverse reaction, HCT is proposed to convert caffeoyl shikimate back to caffeoyl-CoA, although an alternative pathway involving Caffeoyl Shikimate Esterase (CSE) has also been identified.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[1][2]

-

Cinnamoyl-CoA Reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde (B117026) in an NADPH-dependent reaction.[2]

-

Cinnamyl Alcohol Dehydrogenase (CAD): The final step involves the reduction of coniferaldehyde to this compound, also an NADPH-dependent reaction.

Quantitative Data

The following tables summarize key kinetic parameters for the enzymes involved in the phenylpropanoid pathway leading to this compound and metabolic flux data from select studies. It is important to note that these values can vary significantly depending on the plant species, tissue type, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (units) | Reference(s) |

| PAL | Arabidopsis thaliana | L-Phenylalanine | 18 - 1070 | 0.109 s-1 - 1117 min-1 | [3] |

| C4H | Parsley | Cinnamate | 5 | Not specified | [4] |

| Sorghum bicolor | Cinnamic acid | Not specified | Not specified | [5] | |

| 4CL | Loblolly Pine | 4-Coumaric Acid | 4 - 10 | Not specified | |

| Caffeic Acid | 4 - 10 | Not specified | |||

| Ferulic Acid | 4 - 10 | Not specified | |||

| Cinnamic Acid | ~40-100 | Not specified | |||

| HCT | Physcomitrella patens | p-Coumaroyl-CoA (acceptor: shikimate) | 60 | Not specified | [4] |

| Shikimate (donor: p-coumaroyl-CoA) | 220 | 5.1 s-1 (kcat) | [4] | ||

| Artichoke | p-Coumaroyl-CoA (acceptor: quinate) | 53.0 ± 13.0 | Not specified | [6] | |

| Caffeoyl-CoA (acceptor: quinate) | 61.7 ± 0.004 | Not specified | [6] | ||

| C3'H | Ruta graveolens (CYP98A22) | p-Coumaroyl quinate | Lower than p-coumaroyl shikimate | Not specified | [7] |

| p-Coumaroyl shikimate | Higher than p-coumaroyl quinate | Not specified | [7] | ||

| CCoAOMT | Nicotiana tabacum | Caffeoyl-CoA | Not specified | Not specified | [1][2] |

| CCR | Arabidopsis thaliana (AtCCR1) | Feruloyl-CoA | Not specified | Not specified | [8] |

| Sinapoyl-CoA | Not specified | Not specified | [8] | ||

| p-Coumaroyl-CoA | Not specified | Not specified | [8] | ||

| Wheat (Ta-CCR1) | Feruloyl-CoA | Not specified | Not specified | [9] | |

| Rice (OsCCR20/21) | Feruloyl-CoA | Preferred substrate | Not specified | [6] | |

| CAD | Tobacco | Coniferaldehyde | 0.3 | Not specified | |

| This compound | 12 | Not specified |

Table 2: Metabolic Flux Analysis

| Plant Species | Tissue | Measured Flux | Flux Rate (nmol gFW-1 h-1) | Experimental Method | Reference(s) |

| Potato | Wound-healing tuber | N-p-coumaroyloctopamine formation | 1.15 | Stable isotope labeling (L-phenyl-d5-alanine) and LC-MS | |

| N-p-coumaroyloctopamine conversion | 0.96 | ||||

| Chlorogenic acid formation | 4.63 | ||||

| Chlorogenic acid conversion | 0.42 | ||||

| Arabidopsis thaliana | Excised stems | Phenylalanine uptake and incorporation into lignin | Rapid incorporation observed | 13C isotope feeding ([13C6]-Phe) and LC-MS/MS | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the phenylpropanoid pathway. Below are representative protocols for key experimental procedures.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

a. Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol (B42355) and polyvinylpyrrolidone).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

-

The resulting supernatant is the crude enzyme extract.

b. Assay Procedure:

-

Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.8) and L-phenylalanine (e.g., 10 mM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known volume of the crude enzyme extract.

-

Monitor the increase in absorbance at 290 nm over time using a spectrophotometer. This wavelength corresponds to the maximum absorbance of trans-cinnamic acid.

-

The rate of change in absorbance is proportional to the PAL activity. A molar extinction coefficient for trans-cinnamic acid (e.g., 10,000 M-1 cm-1) can be used to calculate the specific activity.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This assay spectrophotometrically measures the formation of the thioester bond between p-coumaric acid and CoA.

a. Enzyme Extraction:

-

Follow a similar extraction procedure as for PAL, using an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors).

b. Assay Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl2, and p-coumaric acid.

-

Add a known amount of the enzyme extract.

-

Start the reaction by adding Coenzyme A.

-

Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of p-coumaroyl-CoA (typically around 333 nm).

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of p-coumaroyl-CoA.

Cinnamoyl-CoA Reductase (CCR) Activity Assay

This assay monitors the NADPH-dependent reduction of a cinnamoyl-CoA ester.

a. Enzyme Extraction:

-

Extract and prepare the crude enzyme extract as described for other enzymes, ensuring the buffer is suitable for CCR activity.

b. Assay Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.25), NADPH, and the cinnamoyl-CoA substrate (e.g., feruloyl-CoA).

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of decrease in absorbance is proportional to the CCR activity. The molar extinction coefficient of NADPH (6,220 M-1 cm-1) is used for activity calculation.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the NADPH-dependent reduction of a cinnamaldehyde (B126680).

a. Enzyme Extraction:

-

Follow a similar extraction protocol as for the other enzymes.

b. Assay Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 6.5), the cinnamaldehyde substrate (e.g., coniferaldehyde), and NADPH.

-

Start the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH.

LC-MS Analysis of Phenylpropanoids

Liquid chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of phenylpropanoid intermediates.

a. Sample Preparation:

-

Grind fresh or frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract the metabolites using a suitable solvent, such as 80% methanol, often with sonication or heating to improve extraction efficiency.

-

Centrifuge the extract to pellet cellular debris.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) before analysis.

b. LC-MS Conditions:

-

Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of two solvents is typically employed, for example, water with a small amount of formic acid (Solvent A) and acetonitrile (B52724) with a small amount of formic acid (Solvent B).

-

Gradient: The gradient starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic compounds.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used for the detection of phenolic compounds. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific intermediates.

Metabolic Flux Analysis using Stable Isotope Labeling

This technique traces the flow of atoms from a labeled precursor through the metabolic pathway.

a. Experimental Workflow:

-

Provide a stable isotope-labeled precursor, such as 13C-labeled L-phenylalanine, to the plant tissue or cell culture.

-

Harvest samples at different time points after the introduction of the label.

-

Extract the metabolites as described for LC-MS analysis.

-

Analyze the extracts using LC-MS/MS to determine the incorporation of the stable isotope into the various pathway intermediates and end products.

-

The rate of label incorporation is used to model and calculate the metabolic flux through different branches of the pathway.

Mandatory Visualizations

Phenylpropanoid Pathway to this compound

Caption: The core enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for Enzyme Activity Assay

Caption: A generalized workflow for determining enzyme activity.

Logical Relationship in Metabolic Flux Analysis

Caption: The logical steps involved in metabolic flux analysis.

References

- 1. Frontiers | Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]

- 2. Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis of secondary metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Isolation and functional characterization of a cDNA coding a hydroxycinnamoyltransferase involved in phenylpropanoid biosynthesis in Cynara cardunculus L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

The Multifaceted Role of Coniferyl Alcohol in Plant Development: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl alcohol, a primary monolignol, is a cornerstone of vascular plant development. Synthesized via the phenylpropanoid pathway, its principal role is to serve as a monomer for the biosynthesis of guaiacyl (G) lignin (B12514952), a complex polymer essential for the structural integrity and hydrophobicity of the secondary cell wall. Lignification provides mechanical support, facilitates efficient water transport through the xylem, and forms a robust barrier against biotic and abiotic stresses. Beyond its structural function, emerging evidence reveals that this compound also acts as a critical signaling molecule, establishing a sophisticated feedback mechanism to regulate its own biosynthetic pathway. This guide provides an in-depth examination of the biosynthesis, polymerization, and signaling functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory networks.

Introduction

This compound (CA) is an organic compound synthesized from the amino acid L-phenylalanine through the phenylpropanoid pathway.[1][2] As one of the three main monolignols, alongside p-coumaryl alcohol and sinapyl alcohol, it is the primary precursor to the guaiacyl (G) units in the lignin polymer.[3][4] Lignin, a major component of the secondary cell wall, is indispensable for the evolution and survival of terrestrial plants, providing the necessary rigidity for upright growth and the hydrophobicity required for water conduction in vascular tissues.[1][5][6] The biosynthesis of lignin is a metabolically expensive and irreversible process, consuming a significant portion of the plant's photosynthetically fixed carbon.[1][2] Consequently, it is under tight regulatory control. This guide explores the dual nature of this compound: first as a fundamental structural building block, and second as a signaling molecule that fine-tunes the metabolic flux through the phenylpropanoid pathway.

Biosynthesis and Polymerization of this compound

The synthesis of this compound is a multi-step enzymatic process within the broader phenylpropanoid pathway. The process begins with the deamination of L-phenylalanine by L-phenylalanine ammonia-lyase (PAL) and proceeds through a series of hydroxylations, methylations, and reductions catalyzed by enzymes such as C4H, 4CL, HCT, C3'H, CCoAOMT, CCR, and cinnamyl alcohol dehydrogenase (CAD) .[3][4]

Once synthesized in the cytosol, this compound is transported across the plasma membrane into the apoplast.[1] There, it undergoes oxidative polymerization, a process catalyzed by peroxidases and laccases, to form the complex, three-dimensional lignin polymer within the plant cell wall.[1][7]

Quantitative Data on the Roles of this compound

Effects of Exogenous this compound on Plant Growth and Gene Expression